Phenyl acetoacetate

Catalog No.
S1926432
CAS No.
6864-62-6
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl acetoacetate

CAS Number

6864-62-6

Product Name

Phenyl acetoacetate

IUPAC Name

phenyl 3-oxobutanoate

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

PFENPVAFZTUOOM-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)OC1=CC=CC=C1

Canonical SMILES

CC(=O)CC(=O)OC1=CC=CC=C1

Organic Synthesis:

PAA's reactive ketone and ester groups make it a potential building block for organic synthesis. Researchers might explore its use in the creation of more complex molecules with various functionalities. This could involve reactions like condensation, aldol reactions, or Claisen condensations to synthesize diverse organic compounds for applications in pharmaceuticals, materials science, or other fields.

Precursor for Heterocyclic Compounds:

Heterocyclic compounds are organic molecules with a ring structure containing at least one atom other than carbon. The reactive nature of PAA might allow it to serve as a precursor for the synthesis of specific heterocyclic structures. Depending on the reaction conditions, researchers could explore PAA's potential in creating various heterocycles with diverse properties for applications in drug discovery or material science.

Study of Keto-Ester Tautomerism:

PAA exhibits keto-ester tautomerism, meaning it can exist in equilibrium between two isomeric forms - a keto form with a C=O double bond and an enol form with a C-OH single bond and a C=C double bond. Studying the behavior of PAA in this context could contribute to the understanding of keto-ester tautomerism in general, which is a relevant phenomenon in organic chemistry.

Investigation in Biological Systems:

The biological activity of PAA is not well-documented, but some research suggests its potential effects on cellular processes. Studies have shown that PAA can inhibit the enzyme aldose reductase, which is involved in sugar metabolism and has been implicated in diabetic complications []. Further research is needed to explore the potential therapeutic applications of PAA or its derivatives.

Phenyl acetoacetate is an organic compound with the molecular formula C10H10O3C_{10}H_{10}O_3. It is characterized by the presence of both an acetoacetate and a phenyl group, making it a significant compound in organic synthesis. This compound typically appears as a pale yellow liquid with a fruity odor, and it is soluble in organic solvents like ethanol and ether but less soluble in water. Its structure includes a carbonyl group and an ester functional group, which contribute to its reactivity and utility in various

  • Condensation Reactions: It can undergo Claisen condensation with other esters or carbonyl compounds to form β-keto esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield phenyl acetone.
  • Hydrolysis: The ester bond can be hydrolyzed to yield phenyl acetic acid and acetone when treated with water in the presence of an acid or base catalyst.
  • Cyclization: It can react with hydrazines to form pyrazolone derivatives, showcasing its versatility in forming heterocyclic compounds .

Phenyl acetoacetate exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown some activity against certain bacteria. Additionally, derivatives of phenyl acetoacetate have been explored for their anti-inflammatory properties. The compound's ability to modulate metabolic pathways makes it of interest in pharmacological research, particularly concerning metabolic disorders.

Several synthesis methods for phenyl acetoacetate are documented:

  • Claisen Condensation: This method involves the reaction of ethyl acetate with phenyl acetate in the presence of sodium ethoxide as a base.
  • Acetylation of Phenyl Acetic Acid: Phenyl acetic acid can be acetylated using acetic anhydride or acetyl chloride to yield phenyl acetoacetate.
  • Direct Esterification: Phenol can be reacted with acetic acid under acidic conditions to form phenyl acetate, which can then be further reacted to produce phenyl acetoacetate .

Phenyl acetoacetate is utilized in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of several pharmaceuticals, including analgesics and anti-inflammatory agents.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.
  • Agricultural Chemicals: It has potential applications in developing agrochemicals due to its biological activity .

Research into the interactions of phenyl acetoacetate focuses on its role in metabolic pathways and its effects on various biological systems. Studies have indicated that it may interact with enzymes involved in drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs. Furthermore, its derivatives are being investigated for their interactions with biological targets relevant to disease treatment.

Phenyl acetoacetate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Ethyl AcetoacetateAcetoacetate EsterCommonly used as a reagent in organic synthesis; more volatile than phenyl acetoacetate.
Phenyl AcetateAcetate EsterLacks the keto group; primarily used as a flavoring agent.
Benzoyl AcetoneAromatic KetoneContains a benzoyl group; used in synthetic organic chemistry but has different reactivity patterns compared to phenyl acetoacetate.

Phenyl acetoacetate is unique due to its dual functionality as both an ester and a ketone, allowing it to participate in diverse

XLogP3

1.5

Other CAS

6864-62-6

Wikipedia

Phenyl acetoacetate

Dates

Modify: 2023-08-16

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